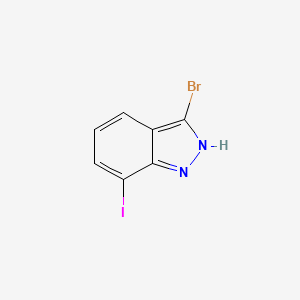

3-Bromo-7-iodo-1H-indazole

Description

Significance of Indazole Heterocycles in Organic Synthesis

Indazole derivatives are integral to the development of a wide range of pharmaceuticals. nih.govresearchgate.net Their structural versatility allows for diverse biological activities, making them key components in many approved drugs. evitachem.comnih.gov The ability to functionalize the indazole core at various positions is crucial for modulating the pharmacological properties of the resulting molecules. chim.itmdpi.com Consequently, the synthesis and elaboration of indazole derivatives remain an active and important area of research in modern organic chemistry. researchgate.net

Rationale for Research into Polyhalogenated Indazoles

The introduction of halogen atoms onto the indazole scaffold significantly enhances its utility in organic synthesis. Halogenated indazoles serve as versatile precursors for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. chim.itresearchgate.net These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures. researchgate.netrasayanjournal.co.in

Polyhalogenated indazoles, such as 3-Bromo-7-iodo-1H-indazole, are of particular interest due to the differential reactivity of the halogen substituents. This allows for selective and sequential functionalization at different positions on the indazole ring, providing a strategic advantage in the synthesis of highly substituted and complex target molecules. researchgate.netresearchgate.net The presence of both bromine and iodine atoms offers orthogonal reactivity, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. researchgate.net

Current Research Landscape and Gaps for this compound

Current academic research on this compound is predominantly focused on its application as a synthetic intermediate. researchgate.netresearchgate.net Its value lies in its capacity to serve as a versatile building block for the divergent synthesis of various 3,7-disubstituted indazole derivatives through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

However, a noticeable gap exists in the literature regarding the exploration of the biological activity of this compound itself. While many indazole derivatives exhibit significant pharmacological properties, this specific dihalogenated compound has been primarily viewed as a means to an end rather than a potential bioactive molecule in its own right. Further research is needed to investigate its potential as a therapeutic agent. Additionally, while its utility in cross-coupling is established, a broader exploration of its reactivity in other chemical transformations could unveil new synthetic pathways. There is also a lack of comprehensive studies on the comparative stability of polyhalogenated indazoles under various conditions.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 945761-95-5 |

| Molecular Formula | C₇H₄BrIN₂ |

| Molecular Weight | 322.93 g/mol |

| Physical Form | Solid |

| Purity | ≥98% |

| Storage Temperature | 2-8°C |

| IUPAC Name | This compound |

| InChI Key | QRNJULUTBLCRHI-UHFFFAOYSA-N |

Note: The data in this table is compiled from publicly available information and may vary between suppliers. sigmaaldrich.cn

Detailed Research Findings

The synthetic utility of this compound has been effectively demonstrated in the preparation of various substituted indazoles. A key study highlights an efficient synthesis of this compound starting from 7-iodo-1H-indazole, which is then regioselectively brominated at the C-3 position using N-bromosuccinimide (NBS) and sodium hydroxide (B78521) in DMF, affording the desired product in 79% yield. researchgate.net

This dihalogenated scaffold serves as an excellent starting material for creating diverse molecular architectures. For instance, selective palladium-catalyzed cross-coupling reactions can be performed. The C-I bond is generally more reactive than the C-Br bond in such reactions, allowing for initial functionalization at the 7-position. Subsequent modification at the 3-position can then be achieved, showcasing the synthetic power of this building block. researchgate.netresearchgate.net

An example of this selective reactivity is the Sonogashira coupling of this compound with an alkyne at the 7-position, followed by a Suzuki coupling at the 3-position to introduce an aryl group. This stepwise approach provides access to a wide range of 3,7-disubstituted indazoles that would be challenging to synthesize through other methods. researchgate.net

Retrosynthetic Strategies for Halogenated Indazoles

Retrosynthetic analysis involves the conceptual disassembly of a target molecule into simpler, commercially available starting materials. For polysubstituted indazoles like this compound, this approach highlights the importance of the order of bond disconnections and the choice of precursors to control the placement of functional groups.

A primary retrosynthetic strategy for this compound involves a sequential halogenation approach. The most logical disconnection is the C3-Br bond, given the inherent nucleophilicity and reactivity of the C3 position of the indazole ring towards electrophiles chim.it. This disconnection leads to the precursor 7-iodo-1H-indazole .

A subsequent disconnection of the C7-I bond from 7-iodo-1H-indazole suggests a precursor such as 7-amino-1H-indazole , which can be converted to the iodo-derivative via a Sandmeyer-type reaction. This step-by-step introduction of halogens is critical because the electronic properties of the indazole ring change with each substitution, influencing the regioselectivity of the next reaction. The synthesis reported by Cottyn et al. follows this exact sequential strategy, confirming its viability researchgate.net.

The design of a suitable precursor is fundamental to this synthetic route. The synthesis of the key intermediate, 7-iodo-1H-indazole, originates from a strategically chosen starting material that facilitates functionalization at the C7 position.

A well-established route begins with 6-nitro-o-toluidine . This precursor is advantageous because the nitro group is positioned to become the C7 substituent after cyclization, and the adjacent methyl and amino groups are poised to form the indazole ring researchgate.net. The synthesis pathway involves several key transformations:

Diazotization: 6-nitro-o-toluidine is diazotized, and the resulting diazonium salt undergoes intramolecular cyclization to form 7-nitro-1H-indazole in high yield (98%) researchgate.net.

Reduction: The nitro group of 7-nitro-1H-indazole is reduced to an amino group, typically through hydrogenation over a palladium on carbon (Pd/C) catalyst, to yield 7-amino-1H-indazole researchgate.net.

Sandmeyer Reaction: The amino group at C7 is then converted into a diazonium salt and subsequently displaced with iodide, often using potassium iodide (KI), to furnish the crucial precursor, 7-iodo-1H-indazole researchgate.net.

This multi-step functionalization sequence effectively installs the iodine at the C7 position, setting the stage for the final bromination step.

Table 1: Synthesis of 7-iodo-1H-indazole Precursor

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 6-nitro-o-toluidine | Diazotization in acetic acid | 7-nitro-1H-indazole | 98% | researchgate.net |

| 2 | 7-nitro-1H-indazole | Hydrogenation over Pd/C | 7-amino-1H-indazole | 75% | researchgate.net |

Direct Synthesis and Regioselective Halogenation Approaches

With a suitable precursor like 7-iodo-1H-indazole in hand, the focus shifts to direct C-H functionalization methods that can regioselectively install the bromine atom at the C3 position.

The C3 position of the 1H-indazole core is electron-rich and thus susceptible to electrophilic substitution. This inherent reactivity allows for direct C-H bromination using various electrophilic bromine sources.

A specific and effective method for the synthesis of this compound involves the regioselective bromination of 7-iodo-1H-indazole using N-bromosuccinimide (NBS) as the bromine source in the presence of sodium hydroxide in a dimethylformamide (DMF) solvent at room temperature. This reaction proceeds efficiently to give the final product in a 79% yield researchgate.net.

Other methodologies have been developed for the C3-bromination of the indazole scaffold, highlighting the robustness of this transformation. These include:

Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, which can be completed in as little as 30 minutes under mild conditions rsc.orgnih.gov.

The use of NBS in various other solvents such as acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and hexafluoroisopropanol (HFIP) has also been widely reported for the regioselective C3-bromination of indazoles chim.it.

Table 2: Selected Methods for C-H Bromination at C3 of Indazoles

| Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-iodo-1H-indazole | NBS (1 equiv), NaOH (1 equiv) | DMF, r.t., 48 h | This compound | 79% | researchgate.net |

| 2H-Indazoles | DBDMH | EtOH, Na₂CO₃, 40 °C, ultrasound | 3-Bromo-2H-indazoles | High | nih.gov |

Direct C-H functionalization at the C7 position of the indazole ring is significantly more challenging than at C3. The C7 position is part of the benzenoid ring and is less electronically activated towards standard electrophilic substitution. While methods for direct C7 arylation have been described, they often require pre-functionalization at another position (e.g., a C4 nitro group) to direct the reaction rsc.org.

Due to these challenges, a precursor-based approach, as described in section 2.1.2, is the most reliable and widely used strategy for introducing a substituent at the C7 position. The conversion of a 7-amino group to a 7-iodo group via the Sandmeyer reaction is not a direct C-H functionalization but rather a functional group interconversion. This method bypasses the difficulties associated with the low reactivity of the C7 C-H bond researchgate.net.

The successful synthesis of this compound relies on an orthogonal halogenation strategy, where each position can be functionalized selectively without affecting the other. The synthetic sequence reported by Cottyn et al. is a clear demonstration of this principle researchgate.net.

The strategy is orthogonal because:

C7-Iodination is achieved first through a robust, multi-step sequence (nitration, reduction, diazotization, iodination) that is independent of the reactivity of the C3 position. This installs a stable C-I bond at the desired location.

C3-Bromination is performed second by exploiting the innate higher reactivity of the C3 C-H bond toward electrophilic attack. The conditions chosen for bromination (NBS at room temperature) are mild enough to be selective for the C3 position, leaving the C7-I bond intact.

This sequential and regioselective approach ensures that each halogen is installed at the correct position, avoiding the formation of undesired isomers that could result from a one-pot dihalogenation attempt on an unsubstituted indazole.

An in-depth examination of the synthetic approaches for producing this compound reveals a variety of chemical strategies. This article focuses on the methodologies employed in the synthesis of this specific disubstituted indazole, with particular attention to selectivity, catalytic methods, and environmentally conscious chemistry.

Structure

3D Structure

Properties

CAS No. |

945761-95-5 |

|---|---|

Molecular Formula |

C10H5ClN4O4S2 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

[2-chloro-3,5-dinitro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |

InChI |

InChI=1S/C10H5ClN4O4S2/c11-9-6(2-20-4-12)1-8(14(16)17)7(3-21-5-13)10(9)15(18)19/h1H,2-3H2 |

InChI Key |

QQGACBGCCWQHFN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(NN=C2C(=C1)I)Br |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])CSC#N)[N+](=O)[O-])Cl)CSC#N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Strategies of 3 Bromo 7 Iodo 1h Indazole

Reactivity of Halogen Substituents on the Indazole Core

The presence of two different halogen atoms on the indazole ring—a bromine at the 3-position and an iodine at the 7-position—is key to the synthetic utility of 3-Bromo-7-iodo-1H-indazole. The difference in bond strength and electronegativity between the C-I and C-Br bonds allows for chemoselective functionalization, typically through transition-metal-catalyzed cross-coupling reactions.

The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The feasibility and rate of this step are directly related to the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.

Quantum chemical studies on various halo-heterocycles have confirmed this reactivity trend. The activation barrier for palladium-mediated activation of C-X bonds decreases as the halogen (X) goes from chlorine to iodine. This enhanced reactivity is attributed to two main factors: a weaker C-X bond, which results in a less destabilizing activation strain, and an increasingly favorable electrostatic interaction between the palladium catalyst and the larger, more polarizable halogen atom. ru.nl

Therefore, for this compound, it is predicted that a palladium(0) catalyst will selectively undergo oxidative addition into the C7-I bond over the C3-Br bond under carefully controlled conditions. This inherent reactivity difference is the foundation for the selective functionalization strategies discussed below.

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. By tuning reaction conditions, one can first functionalize the more reactive C7-iodo position, leaving the C3-bromo position intact for a subsequent, different coupling reaction. This orthogonal reactivity allows for the controlled and divergent synthesis of various trisubstituted indazole derivatives.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. For this compound, a Suzuki-Miyaura reaction is expected to occur selectively at the C7 position. Studies on analogous dihaloheterocycles, such as 5-bromo-3-iodoindazoles, have demonstrated that palladium-catalyzed couplings proceed preferentially at the iodo-substituted position. researchgate.net

By selecting an appropriate palladium catalyst, ligand, and base, one can achieve high yields for the C7-arylation or C7-vinylation while preserving the C3-bromine for further transformations. Research on the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles further confirms the viability of functionalizing the C7 position of the indazole core. nih.govrsc.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C7-Position The following data is based on reactions with analogous 7-haloindazole systems and represents expected outcomes for this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | >95 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | >85 |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems. Consistent with the established reactivity pattern (I > Br), the Sonogashira coupling of this compound is anticipated to proceed with high selectivity at the C7-iodo position.

This selectivity has been experimentally verified in related systems, where sequential Sonogashira-Suzuki couplings on 5-bromo-3-iodoindoles and -indazoles were performed. The Sonogashira reaction occurred exclusively at the C-I bond, affording the 3-alkynyl-5-bromo intermediate, which could then be subjected to a subsequent Suzuki reaction at the C-Br bond. researchgate.net This strategy allows for the creation of a diverse library of compounds with distinct substituents at the C3 and C7 positions.

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C7-Position The following data is based on reactions with analogous iodo-bromo-heterocyclic systems and represents expected outcomes for this compound.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | >90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | >95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | >88 |

The Heck reaction, which couples an aryl or vinyl halide with an alkene, is a powerful tool for forming substituted alkenes. rsc.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is sensitive to the nature of the halide. As with other palladium-catalyzed couplings, the C-I bond is more reactive than the C-Br bond. Therefore, a selective Heck reaction at the C7 position of this compound can be predicted.

While specific examples for this compound are not extensively documented in non-patent literature, related transformations support this predicted selectivity. For instance, Heck reactions have been successfully performed on 3-iodo-1H-indazole derivatives, demonstrating the utility of this reaction on the indazole scaffold. google.com This allows for the introduction of vinyl groups at the C7 position, which can serve as handles for further synthetic manipulations.

Table 3: Representative Conditions for Selective Heck Reaction at the C7-Position The following data is based on reactions with analogous aryl iodide systems and represents expected outcomes for this compound.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | >85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 90 | >90 |

| 3 | 2-Vinylpyridine | Pd(OAc)₂ (5) | - | DIPEA | DMA | 120 | >80 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction has become a vital method for synthesizing arylamines, which are prevalent in pharmaceuticals. The reactivity trend for the oxidative addition step in the Buchwald-Hartwig reaction also follows the order I > Br > Cl.

This selectivity enables the site-specific amination of this compound at the C7 position. By choosing the appropriate combination of palladium precatalyst, phosphine (B1218219) ligand, and base, primary or secondary amines can be coupled to the C7 position, leaving the C3-bromo group available for subsequent functionalization. Efficient Buchwald-Hartwig aminations have been reported for various bromo-indazoles, confirming the applicability of this methodology to the indazole system. emory.edu

Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination at the C7-Position The following data is based on reactions with analogous aryl iodide systems and represents expected outcomes for this compound.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | >90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | >85 |

| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | >92 |

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc reagents, catalyzed by a nickel or palladium complex beilstein-journals.org. This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms beilstein-journals.org.

In the context of this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for highly selective functionalization. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in the catalytic cycle. Consequently, Negishi coupling is expected to occur exclusively at the C7-position, leaving the C3-bromo group intact for subsequent transformations.

While specific studies detailing Negishi couplings on this compound are not prevalent in the surveyed literature, the principle of selective reactivity is well-established for dihalogenated heterocycles. This selectivity has been explicitly demonstrated in the related Suzuki coupling, where this compound was coupled with an arylboronic acid, yielding the 7-aryl-3-bromo-1H-indazole in 86% yield, with no product from coupling at the C3 position observed d-nb.info. This serves as a strong precedent for the expected regioselectivity in Negishi couplings. A hypothetical selective Negishi coupling reaction is presented below.

Table 1: Predicted Regioselective Negishi Coupling at the C7-Position

| Catalyst System | Organozinc Reagent | Expected Product | Notes |

| Pd(PPh₃)₄ or similar Pd(0) complex | R-ZnX (e.g., Aryl-ZnCl, Alkyl-ZnBr) | 3-Bromo-7-R-1H-indazole | Reaction proceeds selectively at the more reactive C-I bond. The C-Br bond remains for further functionalization. |

Stille Coupling

Similar to the Negishi coupling, the Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organic halide with an organotin compound (organostannane) libretexts.org. The reaction mechanism also proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination libretexts.org.

The reactivity trend for organic halides in the Stille coupling is I > Br > Cl, paralleling that of other palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of selective functionalization strategies for polyhalogenated substrates. For this compound, the Stille coupling is anticipated to proceed with high regioselectivity at the C7-iodo position. The C-I bond will undergo oxidative addition to the palladium catalyst much more readily than the more robust C-Br bond.

This selectivity allows for the introduction of a wide variety of substituents (aryl, vinyl, alkynyl) at the C7 position while preserving the C3-bromo atom for a potential second coupling reaction. The tolerance of the Stille reaction for numerous functional groups makes it a particularly effective tool for the synthesis of complex molecules nih.gov.

Table 2: Predicted Regioselective Stille Coupling at the C7-Position

| Catalyst System | Organostannane Reagent | Expected Product | Notes |

| Pd(PPh₃)₄ or similar Pd(0) complex | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | 3-Bromo-7-R-1H-indazole | The greater reactivity of the C-I bond compared to the C-Br bond directs the coupling to the C7 position. |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism differs significantly from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group wikipedia.org. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction masterorganicchemistry.com.

The this compound molecule lacks strong electron-withdrawing groups necessary to sufficiently activate the ring for a classical SNAr reaction. Halogens are considered deactivating groups in the context of electrophilic aromatic substitution and are not effective at stabilizing the anionic Meisenheimer intermediate required for the SNAr mechanism. Therefore, direct displacement of either the bromide or iodide by common nucleophiles under standard SNAr conditions is not considered a viable synthetic strategy for this compound. The scientific literature does not feature investigations into SNAr reactions on this substrate, likely due to its inherent electronic deactivation towards this type of transformation.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to prepare organometallic reagents by treating an organic halide with an organometallic compound, typically an organolithium or Grignard reagent wikipedia.org. The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl wikipedia.org. This predictable selectivity makes it an excellent tool for the regioselective functionalization of polyhalogenated aromatic and heteroaromatic compounds.

For this compound, treatment with an alkyllithium reagent (such as n-BuLi or t-BuLi) at low temperatures is expected to result in a highly selective halogen-lithium exchange at the C7-iodo position. The much faster rate of exchange for iodine compared to bromine ensures that the C3-bromo position remains untouched.

The resulting 3-bromo-1H-indazol-7-yl-lithium intermediate is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C7 position. This two-step sequence provides a powerful alternative to cross-coupling reactions for C-C and C-heteroatom bond formation.

Table 3: Predicted Outcome of Halogen-Metal Exchange

| Reagent | Temperature | Intermediate | Subsequent Electrophile (E⁺) | Final Product |

| n-BuLi or t-BuLi | Low (e.g., -78 °C) | 3-Bromo-1H-indazol-7-yl-lithium | CO₂, DMF, R-CHO, etc. | 3-Bromo-7-E-1H-indazole |

Reactivity of the Indazole Heterocycle

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents wikipedia.org. Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing.

In this compound, the benzene portion of the molecule is substituted with a bromine atom, an iodine atom, and the fused pyrazole (B372694) ring.

Halogens (Br, I): Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. However, they are ortho- and para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions lkouniv.ac.in.

Predicting the precise site of substitution (C4, C5, or C6) is challenging without specific experimental data, as it depends on the interplay of the directing effects of all three substituents. The C7-iodo and C3-bromo groups would direct incoming electrophiles to their ortho and para positions. However, the deactivating nature of all substituents suggests that forcing conditions would be required for electrophilic aromatic substitution to occur. No specific studies on reactions such as nitration, sulfonation, or Friedel-Crafts reactions on the benzene ring of this compound were identified in the surveyed literature.

Functionalization at the N1-Position

The indazole ring contains two nitrogen atoms, and in the unsubstituted form, the N-H proton can reside on either nitrogen, leading to 1H- and 2H-tautomers. Functionalization, such as alkylation, can therefore occur at either the N1 or N2 position, often yielding a mixture of regioisomers nih.gov. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used d-nb.infonih.gov.

Key factors influencing regioselectivity include:

Steric Hindrance: Bulky substituents at the C7 position generally hinder attack at the adjacent N1 position, thereby favoring N2-alkylation. Conversely, bulky groups at the C3 position tend to favor N1-alkylation d-nb.info. In this compound, the large iodine atom at C7 would be expected to sterically favor functionalization at the N2 position.

Electronic Effects: Electron-withdrawing groups on the benzene ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to strongly favor the formation of the N2-alkylated product nih.gov. While halogens are less electron-withdrawing than a nitro group, their inductive effect could contribute to a preference for N2 substitution.

Reaction Conditions: The choice of base and solvent can significantly alter the N1/N2 ratio. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been reported to be a promising system for achieving high N1 selectivity for a range of C3-substituted indazoles d-nb.inforesearchgate.net.

Given these competing factors—steric hindrance at C7 favoring N2 and certain reaction conditions favoring N1—the functionalization of this compound at the N1-position requires careful selection of reagents and conditions to achieve the desired regiochemical outcome. Protection of the N1 position is often a crucial step before performing subsequent modifications, such as cross-coupling at the C3 position mdpi.com.

Table 4: General Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Influence on N1-Alkylation | Influence on N2-Alkylation | Rationale |

| Bulky C3-substituent | Favorable | Unfavorable | Steric hindrance at N2 |

| Bulky C7-substituent | Unfavorable | Favorable | Steric hindrance at N1 |

| Electron-withdrawing C7-substituent | Unfavorable | Favorable | Electronic effects stabilizing the N2-anion or transition state |

| Base/Solvent System (e.g., NaH/THF) | Often Favorable | Often Unfavorable | Specific coordination effects and reaction kinetics |

Functionalization at Other Ring Positions (C2, C4, C5, C6)

While the C3 and C7 positions of this compound are primary sites for modifications, typically through cross-coupling reactions, functionalization at the remaining carbon centers (C4, C5, and C6) and the N2 position of the pyrazole ring offers pathways to novel derivatives.

The N-alkylation of the indazole ring is a common strategy to introduce diversity and modulate the compound's properties. The reaction of this compound with alkylating agents can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base, and the solvent system employed.

Functionalization of the C4, C5, and C6 positions of the benzene ring of the indazole scaffold is less commonly reported for this compound specifically. However, general methodologies developed for other substituted indazoles can be extrapolated. Directed metalation, where a directing group guides the deprotonation and subsequent reaction with an electrophile, is a powerful tool for regioselective C-H functionalization. For instance, a removable directing group at the N1 position can facilitate lithiation or palladation at the C4, C5, or C6 positions, followed by quenching with various electrophiles to introduce new substituents.

Palladium-catalyzed C-H activation is another sophisticated strategy for the direct functionalization of these positions. By employing appropriate ligands and directing groups, it is possible to achieve selective arylation, alkenylation, or acylation at the C4, C5, or C6 positions of the indazole core. The electronic nature of the existing bromo and iodo substituents would influence the reactivity and regioselectivity of these transformations.

Table 1: Potential Functionalization Reactions at C2, C4, C5, and C6 of this compound

| Position | Reaction Type | Reagents and Conditions (General) | Potential Products |

| C2 (N2) | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N2-alkyl-3-bromo-7-iodo-1H-indazole |

| C4 | Directed Ortho-Metalation | N1-Directing group, Organolithium reagent, Electrophile | 4-Substituted-3-bromo-7-iodo-1H-indazole |

| C5 | Palladium-Catalyzed C-H Activation | Pd catalyst, Ligand, Oxidant, Coupling partner | 5-Substituted-3-bromo-7-iodo-1H-indazole |

| C6 | Electrophilic Aromatic Substitution | Electrophile, Lewis acid (less common due to deactivation) | 6-Substituted-3-bromo-7-iodo-1H-indazole |

Mechanistic Investigations of this compound Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. While specific mechanistic studies on this compound are limited, insights can be drawn from computational and experimental studies on related halogenated indazole systems.

Elucidation of Reaction Pathways

The differential reactivity of the C-I and C-Br bonds is a cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, the reaction typically proceeds selectively at the more reactive C3-I bond. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating the initial oxidative addition of the palladium(0) catalyst.

A study by Guillaumet and coworkers on 5-bromo-3-iodoindazoles demonstrated this selective reactivity, where Sonogashira coupling occurred exclusively at the C3-iodo position, leaving the C5-bromo position intact for subsequent transformations. A similar reaction pathway is anticipated for this compound, allowing for a stepwise functionalization of the two halogenated positions.

The proposed catalytic cycle for a selective Suzuki coupling at the C3 position would involve:

Oxidative Addition: The active Pd(0) catalyst inserts into the C3-I bond.

Transmetalation: The organoborane reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Characterization of Intermediates and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating the intricate details of reaction mechanisms, including the structures and energies of intermediates and transition states. While no specific DFT studies on this compound were found, studies on related systems provide a theoretical framework.

For the N-alkylation of indazoles, computational models can predict the relative energies of the N1 and N2 anions formed upon deprotonation, as well as the transition states for the subsequent alkylation. These calculations can help rationalize the observed regioselectivity under different reaction conditions. Factors such as the coordination of the cation of the base to the indazole anion and steric hindrance can significantly influence the transition state energies and, consequently, the product distribution.

In the context of palladium-catalyzed cross-coupling reactions, DFT calculations can model the energetics of the oxidative addition step for both the C-I and C-Br bonds. Such studies would likely confirm a lower activation barrier for the oxidative addition to the C-I bond, providing a quantitative basis for the observed selectivity. Furthermore, these computational models can be used to investigate the influence of ligands on the palladium catalyst, aiding in the selection of the optimal ligand for a desired transformation.

Table 2: Key Intermediates and Transition States in the Reactions of this compound

| Reaction | Intermediate/Transition State | Description |

| N-Alkylation | Indazolide anion | Formed by deprotonation of the N-H group. |

| Alkylation Transition State | The geometry and energy determine the N1/N2 selectivity. | |

| Suzuki Coupling | Oxidative Addition Adduct (Pd-Indazole Complex) | Formed by the insertion of Pd(0) into the C-I or C-Br bond. |

| Transmetalation Intermediate | Features the palladium center coordinated to both the indazole and the organoborane-derived group. | |

| Reductive Elimination Transition State | Leads to the formation of the new C-C bond and regeneration of the catalyst. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Applications

One-dimensional (1D) NMR provides fundamental information about the number and types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

For 3-Bromo-7-iodo-1H-indazole, the ¹H NMR spectrum would be expected to show signals for the three aromatic protons on the benzene (B151609) ring portion of the indazole and a signal for the N-H proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and iodine substituents. The proton at the C4 position, being situated between the iodine and the fused pyrazole (B372694) ring, would likely appear as a doublet. The protons at C5 and C6 would appear as a triplet and a doublet, respectively, with their chemical shifts influenced by the adjacent halogen atoms. The N-H proton typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would display signals for all seven carbon atoms in the indazole ring. The carbons directly attached to the bromine (C3) and iodine (C7) atoms would exhibit characteristic chemical shifts due to the heavy atom effect. The remaining carbon signals would provide a complete map of the carbon skeleton.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (¹H-¹H correlations). For this compound, COSY would show cross-peaks connecting the signals of the neighboring aromatic protons (H4-H5, H5-H6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). This would allow for the unambiguous assignment of each protonated carbon in the indazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying the connectivity around non-protonated (quaternary) carbons. For instance, correlations from the N-H proton to C3a and C7a would help confirm the indazole ring structure. Correlations from the aromatic protons to the halogen-substituted carbons (C3 and C7) would definitively place the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. In a planar molecule like this compound, NOESY could show correlations between adjacent protons, such as H6 and the iodine at position 7, further confirming the substitution pattern.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the exact molecular formula from the precise mass. For this compound, with a molecular formula of C₇H₄BrIN₂, HRMS would provide an exact mass measurement that could only correspond to this specific combination of atoms, thus confirming the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+2 peak that would be readily observable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They provide information about the functional groups present in the compound.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

N-H stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the stretching of the nitrogen-hydrogen bond in the pyrazole ring.

C-H stretching: Bands above 3000 cm⁻¹ due to the aromatic C-H bonds.

C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.

C-Br and C-I stretching: Vibrations corresponding to the carbon-halogen bonds would be observed in the fingerprint region of the spectrum, typically at lower frequencies (below 1000 cm⁻¹).

The specific frequencies and intensities of these bands would provide a unique vibrational fingerprint for the molecule, useful for its identification and for confirming the presence of the key functional groups.

Computational and Theoretical Investigations of 3 Bromo 7 Iodo 1h Indazole

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For a molecule like 3-bromo-7-iodo-1H-indazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), would be used to optimize the molecular geometry and determine its ground-state energy. nih.gov These calculations provide a foundational understanding of the molecule's stability and are a prerequisite for further analysis. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be distributed across the π-system of the indazole core. The electron-donating character of the ring nitrogens and the electron-withdrawing, yet polarizable, nature of the halogen substituents would modulate its energy and spatial distribution. rsc.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, functioning as an electrophile. The LUMO is likely to be located over the aromatic system, with significant contributions from the C-Br and C-I bonds, indicating potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov The presence of heavy atoms like bromine and iodine is expected to influence this gap significantly compared to a non-halogenated indazole.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Indazoles (Note: This table provides example data for representative indazole derivatives to illustrate typical computational outputs, not specific experimental values for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Indazole | -6.2 | -0.5 | 5.7 |

| 3-Bromo-1H-indazole | -6.4 | -1.0 | 5.4 |

| 7-Iodo-1H-indazole | -6.3 | -0.9 | 5.4 |

| This compound (Estimated) | -6.5 | -1.2 | 5.3 |

Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive behavior of molecules. researchgate.net The MEP maps charge onto the molecule's electron density surface.

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): These regions, indicating electron richness, would be concentrated around the two nitrogen atoms of the pyrazole (B372694) ring, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors.

Positive Potential (Blue): Electron-poor regions would be found around the hydrogen atom attached to the N1 nitrogen, indicating its acidity. Furthermore, a region of positive potential, known as a "sigma-hole," is expected on the outer surfaces of the bromine and iodine atoms along the axis of the C-Br and C-I bonds. This positive region makes halogen atoms potential sites for halogen bonding, a type of non-covalent interaction. mdpi.comresearchgate.net

Conformational Analysis and Tautomerism Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.gov This phenomenon is known as annular tautomerism. researchgate.net

Computational studies using DFT can accurately predict the relative energies of these tautomers. For most substituted indazoles, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. beilstein-journals.orgnih.gov In the case of this compound, calculations would be expected to confirm the greater stability of the 1H tautomer, which is consistent with how the compound is named and typically synthesized. The energy difference between the tautomers provides insight into the equilibrium constant between them.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies. osu.edu For this compound, this could be applied to understand various reactions:

N-Alkylation/N-Arylation: A common reaction for indazoles is substitution at the nitrogen atoms. Computational modeling can predict the regioselectivity of such reactions, determining whether the substituent will preferentially add to the N1 or N2 position. These calculations would involve modeling the reaction pathways, including the deprotonated indazole anion and its reaction with an electrophile, to compare the activation barriers for the formation of the two different isomers. beilstein-journals.org

Cross-Coupling Reactions: The bromine and iodine atoms are handles for cross-coupling reactions (e.g., Suzuki, Heck). Theoretical studies can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and help predict how the electronic environment of the indazole ring affects the reaction's feasibility and rate.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. nih.gov For this compound, these calculations would help in assigning the signals in the experimental spectrum to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, corresponding to its UV-Vis absorption spectrum. This provides information about the molecule's chromophore and can be correlated with experimental measurements to validate the computational model.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of a compound, including its conformational changes, stability, and interactions with its environment at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available research, the application of this methodology to analogous indazole derivatives provides a framework for understanding its likely molecular behavior.

MD simulations on various indazole-containing compounds have been employed to assess their stability and binding dynamics within protein active sites. For instance, studies on other indazole derivatives have shown that these molecules can achieve and maintain a stable conformation within a binding pocket nih.govresearchgate.net. Simulations of a potent indazole derivative targeting the HIF-1α protein indicated that the compound remained quite stable within the active site throughout the simulation nih.gov. Similarly, MD simulations performed on other 1H-indazole analogs targeting the COX-2 enzyme's active sites also demonstrated the relative stability of the compounds within this environment researchgate.netscispace.com. These examples highlight that MD simulations serve as a crucial tool for predicting the structural stability and preferred interaction modes of the indazole scaffold, offering valuable information on how molecules like this compound might behave in a complex molecular environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of related compounds, such as those based on the indazole core. These descriptors fall into several categories, including:

Physicochemical: These describe properties like lipophilicity (logP), electronic distribution (dipole moment), and acid-base dissociation constants (pKa). frontiersin.org

Topological: These are numerical indices derived from the 2D representation of the molecule that describe its size, shape, and degree of branching. frontiersin.orgnih.gov

Electronic: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity. frontiersin.org

Steric: These parameters quantify the three-dimensional bulk and shape of the molecule or its substituents.

QSAR studies on various classes of indazole derivatives have revealed that the nature and position of substituents on the indazole ring are critical in determining the molecule's interaction profile. The steric and electrostatic fields generated by the molecule are often key contributors to its properties. nih.gov A validated QSAR model for a set of indazole compounds identified descriptors related to atomic properties, such as van der Waals volume and electronegativity (AATS1v, E1s), and spatial relationships between atoms (RDF55m), as being crucial for modeling their interactions. nih.gov

Structure-activity relationship (SAR) analyses, which form the conceptual basis for QSAR, have provided specific insights into the indazole scaffold. For example, a study on indazole estrogens demonstrated that the substituent at the C3 position of the indazole nucleus is decisive for molecular selectivity. eurekaselect.com This analysis also suggested that the substitution of a polar group at this position could be beneficial. eurekaselect.com Other research has highlighted the importance of substituents at other positions for influencing molecular interactions. nih.gov The table below summarizes key findings from SAR and QSAR studies on the general indazole scaffold.

| Position on Indazole Ring | Influence of Substituent | Reference |

|---|---|---|

| N1 | Substituents can have a strong effect on potency. | nih.gov |

| C3 | Decisive for molecular selectivity; polar groups may be favorable. A suitably substituted carbohydrazide (B1668358) moiety at this position can be crucial for strong interactions. | eurekaselect.comnih.gov |

| C4 | Substituent groups play a crucial role in molecular interactions. | nih.gov |

| C6 | Substituent groups play a crucial role in molecular interactions. | nih.gov |

Strategic Role and Advanced Applications of 3 Bromo 7 Iodo 1h Indazole As a Synthetic Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems

The synthetic utility of 3-Bromo-7-iodo-1H-indazole lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond at the 7-position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond at the 3-position. This disparity in reactivity allows for selective and sequential functionalization, making it a powerful tool for the divergent synthesis of polysubstituted indazoles.

A key publication in this area describes the synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles, highlighting this compound as a potent building block for such transformations researchgate.net. The sequential nature of the functionalization allows for the introduction of different substituents at the C7 and C3 positions in a controlled manner. For instance, a Sonogashira coupling can be selectively performed at the C7-iodo position, followed by a Suzuki coupling at the C3-bromo position, leading to the creation of highly complex and diverse indazole derivatives.

Studies on the reactivity of dihaloindoles and dihaloindazoles in palladium-catalyzed cross-coupling reactions have demonstrated the feasibility of sequential Sonogashira and Suzuki reactions. Specifically, 5-bromo-3-iodoindazoles have been shown to undergo selective Sonogashira coupling at the C3-iodo position thieme-connect.deresearchgate.net. While the positions are different in this compound, the underlying principle of differential halogen reactivity remains the same, with the C-I bond being the more reactive site for initial coupling. This selective reactivity is crucial for building complex heterocyclic systems where precise control over substituent placement is paramount.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen at Position 3 | Halogen at Position 7 | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential for Sequential Functionalization |

|---|---|---|---|

| Bromine | Iodine | Iodine is significantly more reactive | High |

The ability to introduce a wide range of aryl, heteroaryl, and alkynyl groups at two distinct positions on the indazole core makes this compound a valuable precursor for the synthesis of molecules with potential applications in medicinal chemistry and materials science.

Scaffold Design in Contemporary Medicinal Chemistry Research

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govcaribjscitech.com The introduction of halogen atoms onto this scaffold provides a powerful strategy for modulating the compound's biological activity and pharmacokinetic properties.

Design Principles for Halogenated Indazole Scaffolds

The strategic placement of halogen atoms on the indazole ring can significantly influence its interaction with biological targets. Halogens can act as hydrogen bond acceptors, participate in halogen bonding (a non-covalent interaction involving a halogen atom as a Lewis acidic region), and modulate the electronic properties of the aromatic system.

The 3-bromo and 7-iodo substitution pattern in this compound offers several design advantages:

Directional Interactions: The distinct electronic nature of bromine and iodine can lead to specific and directional interactions within a protein binding pocket.

Steric Control: The differing sizes of bromine and iodine atoms can be used to probe and occupy different regions of a binding site, influencing selectivity and potency.

Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Modulation of Physicochemical Properties for Scaffold Optimization

The introduction of bromine and iodine at the C3 and C7 positions of the indazole core has a profound impact on its physicochemical properties, which are critical for drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 322.93 g/mol | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Lipophilicity: The presence of two large halogen atoms significantly increases the lipophilicity of the indazole scaffold, as indicated by the calculated XLogP3 value of 2.9 nih.gov. This property is crucial for membrane permeability and can be further modulated by the nature of the substituents introduced through cross-coupling reactions.

By leveraging the distinct properties of bromine and iodine, medicinal chemists can systematically optimize the physicochemical properties of the indazole scaffold to enhance its drug-like characteristics.

Applications in Functional Materials Research

While specific applications of this compound in functional materials have not been extensively reported, the versatile reactivity of this building block suggests its potential in this area. Indazole derivatives, in general, have been explored for their electronic and photophysical properties.

The ability to introduce different conjugated moieties at the C3 and C7 positions through sequential cross-coupling reactions opens up possibilities for creating novel organic materials. For instance, the introduction of electron-donating and electron-accepting groups could lead to the development of push-pull chromophores with interesting optical and electronic properties. Such materials could potentially find applications as:

Organic Semiconductors: The extended π-systems that can be constructed from this compound could lead to materials with charge-transporting properties suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The halogen atoms themselves can also influence intermolecular packing, which is a critical factor for efficient charge transport in the solid state.

Fluorescent Dyes and Sensors: The rigid indazole core, when appropriately functionalized, can form the basis of fluorescent molecules. The introduction of specific recognition units could lead to the development of chemosensors for the detection of ions or small molecules.

Further research is needed to explore the full potential of this compound in the design and synthesis of novel functional organic materials.

Ligand Design and Application in Catalysis

The indazole scaffold has been utilized in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the substituents on the indazole core can be used to fine-tune the steric and electronic properties of the resulting metal complex.

While there are no specific reports on the use of this compound in ligand design, its structure offers intriguing possibilities. The two halogen atoms provide handles for the introduction of additional coordinating groups. For example, a phosphine (B1218219) group could be introduced at one position and another coordinating group at the other, leading to the formation of bidentate or pincer-type ligands. Such ligands could be used to stabilize catalytically active metal centers and influence the selectivity and efficiency of catalytic transformations.

The development of metal complexes with indazole-based ligands is an active area of research, and the unique reactivity of this compound could be exploited to create novel ligand architectures for a variety of catalytic applications, including cross-coupling reactions, hydrogenation, and C-H activation. nih.govresearchgate.net

Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of high-quality chemical probes is essential for target validation and understanding complex biological pathways.

Although this compound has not been explicitly reported as a chemical probe, its properties make it an attractive starting point for the development of such tools. The ability to introduce a variety of functional groups at two distinct positions allows for the incorporation of:

Reporter Tags: Fluorescent dyes or biotin (B1667282) tags could be attached to the indazole scaffold to allow for visualization or affinity purification of the target protein.

Photoaffinity Labels: Photoreactive groups could be introduced to enable covalent cross-linking of the probe to its target upon irradiation, facilitating target identification.

Reactive Groups: Warheads for targeted covalent inhibition could be incorporated to irreversibly bind to the target protein, providing a powerful tool for studying its long-term effects.

The development of chemical probes for bromodomains, for example, has been an area of intense research. nih.govox.ac.uk While the reported probes are not based on the indazole scaffold, the principles of probe design could be applied to derivatives of this compound to create novel tools for chemical biology research. The dihalogenated nature of the scaffold allows for the attachment of a binding moiety at one position and a reporter or reactive group at the other, providing a modular approach to chemical probe synthesis.

Conclusion and Future Research Directions

Summary of Key Achievements in 3-Bromo-7-iodo-1H-indazole Research

The primary achievement in the study of this compound is its establishment as a potent and versatile building block for the divergent synthesis of 3,7-disubstituted indazoles. researchgate.net Prior to its synthesis, access to such disubstituted scaffolds was less direct. The strategic placement of two different halogen atoms—bromine at the C3 position and iodine at the C7 position—allows for selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions. researchgate.net This differential reactivity is the cornerstone of its utility, enabling chemists to introduce a wide variety of substituents at two distinct points on the indazole core, thereby facilitating the rapid generation of diverse molecular libraries. This capability is of high importance in medicinal chemistry, where the indazole nucleus is a recognized "privileged scaffold" found in numerous biologically active compounds. nih.govnih.govpnrjournal.com

Identification of Unresolved Challenges in Synthesis and Reactivity

Despite its utility, challenges remain in the synthesis and application of this compound. The synthesis of the direct precursor, 7-iodo-1H-indazole, is a multi-step process that begins from 6-nitro-o-toluidine. researchgate.net Such multi-step syntheses can be inefficient for large-scale production, presenting a hurdle for industrial applications.

Furthermore, the functionalization of the indazole C3-position is historically challenging. Direct methods like Vilsmeier-Haack formylation are often ineffective on the indazole ring, and direct metallation can risk opening the heterocyclic ring. This inherent difficulty in C3 functionalization underscores the value of having a pre-halogenated building block like this compound, but it also highlights the need for more direct and efficient synthetic routes to the compound itself. While the reported regioselective bromination of 7-iodo-1H-indazole proceeds with a good yield of 79%, ensuring high selectivity and avoiding isomeric impurities on a larger scale remains a critical consideration. researchgate.net

Perspectives on Novel Synthetic Routes and Methodologies

The established method for synthesizing this compound represents a significant methodological advance. researchgate.net The key steps are outlined below:

| Step | Precursor | Reagents | Product | Yield |

| 1 | 6-nitro-o-toluidine | Acetic Acid, Diazotization | 7-nitro-1H-indazole | 98% |

| 2 | 7-nitro-1H-indazole | Hydrogenation (Pd/C) | 7-amino-1H-indazole | ~75% |

| 3 | 7-amino-1H-indazole | Diazotization, KI | 7-iodo-1H-indazole | 71% |

| 4 | 7-iodo-1H-indazole | NBS, NaOH, DMF | This compound | 79% |

This table summarizes the synthetic pathway to this compound as reported in the literature. researchgate.net

Future perspectives on novel synthetic routes could focus on reducing the number of steps. For instance, developing methods for the direct C7-iodination and C3-bromination of an unprotected indazole in a one-pot or sequential manner would significantly improve efficiency. The exploration of continuous flow chemistry for the hazardous diazotization steps could also offer a safer and more scalable alternative to traditional batch processing. semanticscholar.org

Future Directions in Mechanistic and Computational Studies

While this compound is utilized in palladium-catalyzed cross-coupling reactions, detailed mechanistic and computational studies specifically focused on this substrate are not yet widely reported. The differential reactivity of the C-I and C-Br bonds is exploited synthetically, but a deeper understanding of the underlying kinetics and thermodynamics would be beneficial.

Future research should be directed toward:

Mechanistic Investigations: Probing the precise mechanism of oxidative addition for both the C-I and C-Br bonds to palladium complexes. illinois.eduresearchgate.netnih.gov This could involve kinetic studies to quantify the rate differences and identify the rate-determining steps for various coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model the transition states of the cross-coupling reactions. researchgate.netmdpi.com Such studies could predict substrate scope, optimize reaction conditions, and potentially uncover novel reactivity patterns. Understanding the electronic effects of substituents on the indazole ring could further refine these predictive models.

Emerging Avenues for the Application of this compound as a Chemical Building Block

The primary emerging avenue for this compound is its use in the combinatorial synthesis of novel therapeutics. The indazole scaffold is central to many kinase inhibitors used in oncology, such as Axitinib and Pazopanib. pnrjournal.com

The ability to selectively functionalize the C3 and C7 positions allows for the creation of extensive libraries of 3,7-disubstituted indazoles for high-throughput screening. The typical synthetic strategy involves:

Selective coupling at the more reactive C-I bond: This is usually achieved under milder Suzuki or Sonogashira coupling conditions.

Coupling at the less reactive C-Br bond: The second functional group is introduced under more forcing conditions.

This sequential, controlled introduction of diversity is a powerful tool in drug discovery. rsc.org Emerging applications will likely focus on synthesizing novel indazole derivatives as inhibitors for new biological targets, moving beyond kinase inhibition to other areas of disease treatment. Furthermore, the use of this building block in the synthesis of organic materials, such as those with specific photophysical properties, remains a largely unexplored but promising field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.